BenchChemオンラインストアへようこそ!

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Kinase inhibitor Physicochemical profiling Drug-likeness

This pyrazolo[1,5-a]pyrimidine derivative (CAS 902321-83-9) is a reported ATP-competitive PKA inhibitor with a defined substitution pattern (2-methoxyphenyl at C3, methyl at C5, pyrrolidine at C7). Minor scaffold modifications can invert kinase selectivity (PKA vs. PKC vs. ROCK), making exact procurement essential for reproducible target engagement studies. Its favorable CNS drug-like properties (logP 3.50, TPSA 30.5 Ų) also support use as a physicochemical comparator in brain-penetrant kinase inhibitor programs. Ideal for SAR exploration and kinome profiling panels after independent selectivity validation.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 902321-83-9
Cat. No. B2651381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS902321-83-9
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4OC
InChIInChI=1S/C18H20N4O/c1-13-11-17(21-9-5-6-10-21)22-18(20-13)15(12-19-22)14-7-3-4-8-16(14)23-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
InChIKeyCALYDZFGZLVJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 902321-83-9): Physicochemical Identity and Reported PKA Inhibition


3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine heterocyclic class . Public vendor descriptions indicate it is studied as an ATP-competitive inhibitor of cyclic AMP-dependent protein kinase (PKA) [1]. Its molecular formula is C₁₈H₂₀N₄O (MW 308.38 g/mol) with a calculated logP of 3.50 and a topological polar surface area of 30.5 Ų .

Why In-Class Substitution is Insufficient for 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine


Pyrazolo[1,5-a]pyrimidine derivatives exhibit highly divergent kinase inhibition profiles that are exquisitely sensitive to peripheral substituents. Minor modifications—such as altering the methoxyphenyl position, replacing pyrrolidine with other amines, or shifting the methyl group—can invert selectivity among closely related kinases (e.g., PKA vs. PKC vs. ROCK) . Therefore, generic substitution with another pyrazolo[1,5-a]pyrimidine scaffold compound risks introducing confounding off-target pharmacology, making procurement of the exact substitution pattern essential for reproducible target engagement studies [1].

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine


Physicochemical Property Comparison Against Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The compound exhibits a measured logP of 3.50 and a topological polar surface area (TPSA) of 30.5 Ų . By comparison, the CDK inhibitor BS-194 (4k), another pyrazolo[1,5-a]pyrimidine, has a reported logP of ~2.8 and TPSA of ~50 Ų [1]. The higher lipophilicity and lower TPSA of the target compound suggest distinct membrane permeability and CNS penetration potential relative to more polar congeners, which may influence both in vitro assay performance and in vivo distribution.

Kinase inhibitor Physicochemical profiling Drug-likeness Pyrazolo[1,5-a]pyrimidine

Kinase Selectivity Inference: PKA vs. PKC and ROCK

Vendor annotations indicate that this compound displays selectivity for PKA over the related AGC-family kinases PKC and ROCK . While precise IC₅₀ or Kᵢ values are not publicly disclosed, the structural basis for selectivity is attributed to the 2-methoxyphenyl substituent at the 3-position interacting with the PKA hydrophobic pocket, a feature absent in non-selective pyrazolo[1,5-a]pyrimidines that target CDKs or other kinases [1]. This selectivity claim, if verified by the end-user, would differentiate the compound from pan-kinase inhibitors within the same scaffold class.

PKA PKC ROCK Kinase selectivity Pyrazolo[1,5-a]pyrimidine

Scaffold-Level Selectivity for PKA Over Other Kinase Targets Targeted by Pyrazolo[1,5-a]pyrimidines

A structurally related pyrazolo[1,5-a]pyrimidine, BS-194 (4k), is a potent multi-CDK inhibitor (IC₅₀ = 3 nM for CDK2, 30 nM for CDK1/5, 90 nM for CDK9) but shows no reported activity against PKA [1]. In contrast, the target compound is annotated as a PKA inhibitor with no noted CDK activity, representing a fundamental shift in target engagement driven solely by 3-position substitution . This target-switching phenomenon within the identical core scaffold underscores the critical importance of selecting the precise substitution pattern for pathway-specific studies.

PKA CDK Kinase selectivity Pyrazolo[1,5-a]pyrimidine scaffold

Optimal Application Scenarios for 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Based on Available Evidence


PKA-Dependent Signaling Dissection in Cellular Models

When investigating cAMP/PKA-mediated phosphorylation cascades—such as those regulating cardiac contractility, synaptic plasticity, or metabolic gene expression—this compound offers a scaffold with reported PKA selectivity. Its use is appropriate only after independent validation of PKA IC₅₀ and counter-screening against PKC and ROCK in the end-user's assay system [1].

Chemical Probe Optimization and Structure-Activity Relationship (SAR) Studies

The well-defined substitution pattern (2-methoxyphenyl at C3, methyl at C5, pyrrolidine at C7) provides a tractable starting point for SAR exploration around PKA selectivity. Procurement of the exact compound enables systematic modification of each substituent while maintaining the core scaffold, facilitating the development of next-generation PKA inhibitors with improved potency or pharmacokinetics [2].

Kinase Profiling Panel Reference Standard

Due to its reported selectivity window, the compound may serve as a reference inhibitor for PKA in broad kinome profiling panels, provided that its selectivity is confirmed against a comprehensive panel of >100 kinases. This application is contingent upon the user generating the missing selectivity data [1].

Physicochemical Benchmarking for CNS-Penetrant Kinase Inhibitor Design

The compound's calculated logP (3.50) and low TPSA (30.5 Ų) position it in a favorable CNS drug-like space. It can be used as a physicochemical comparator when optimizing permeability and brain penetration in pyrazolo[1,5-a]pyrimidine-based kinase inhibitor programs .

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.